
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate is a chemical compound that features a sulfonyl chloride group attached to a chloropropane chain, which is further linked to an L-aspartate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate typically involves the reaction of 3-chloropropanesulfonyl chloride with L-aspartate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general steps include:
Preparation of 3-chloropropanesulfonyl chloride: This is achieved by reacting 3-chloropropanol with thionyl chloride.
Reaction with L-aspartate: The 3-chloropropanesulfonyl chloride is then reacted with L-aspartate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine and pyridine are commonly used bases to facilitate reactions.
Solvents: Dichloromethane, ethyl acetate, and hexane are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, depending on the specific nucleophile used.
科学研究应用
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
作用机制
The mechanism of action of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
- **Sulfonate
3-Chloropropanesulfonyl chloride: A precursor in the synthesis of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate.
Sulfonamide derivatives: Compounds with similar sulfonyl chloride groups but different substituents.
属性
CAS 编号 |
824429-41-6 |
|---|---|
分子式 |
C11H20ClNO6S |
分子量 |
329.80 g/mol |
IUPAC 名称 |
diethyl (2S)-2-(3-chloropropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20ClNO6S/c1-3-18-10(14)8-9(11(15)19-4-2)13-20(16,17)7-5-6-12/h9,13H,3-8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
RPVHEBRHLVBFFE-VIFPVBQESA-N |
手性 SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCCl |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
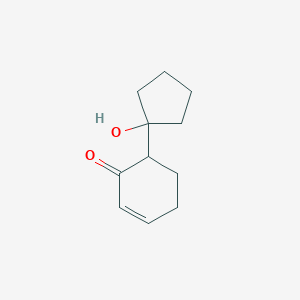
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
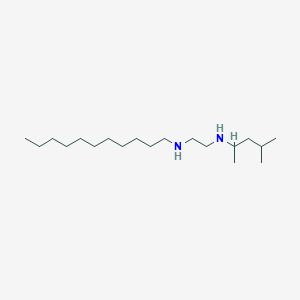
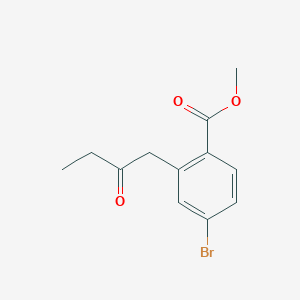
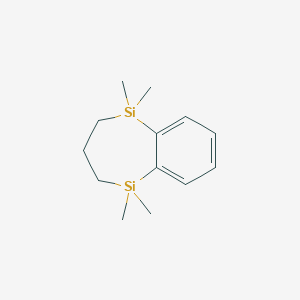
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
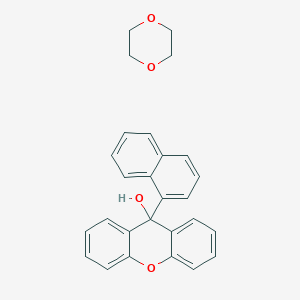
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)

![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)

